molecular formula C18H17NO3S B2608731 (2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-68-7

(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2608731
CAS No.: 2097939-68-7
M. Wt: 327.4
InChI Key: GIQWUNFPDMLDEK-VOTSOKGWSA-N
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Description

(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on benzofuran and thiophene derivatives highlights their significance in synthetic chemistry, offering pathways for novel reactions and compound synthesis. For instance, the study by Kammel et al. (2015) explores the reactions of brominated benzofuran with thiobenzamide and thiourea, demonstrating complex reaction mechanisms and product formations that could be relevant for understanding the synthetic potential of similar compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Pharmacological Applications

  • Certain benzofuran and thiophene derivatives have been investigated for their pharmacological potentials, such as anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antinociceptive Activity

  • Shipilovskikh et al. (2020) studied the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, indicating the relevance of thiophene derivatives in developing potential analgesic agents (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Enzyme Inhibition

Molecular Structure and Design

  • The study of the molecular structures of benzofuran and thiophene derivatives provides insights into the design of new materials and pharmaceuticals. Structural analysis can inform the development of compounds with desired physical, chemical, or biological properties (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Antiproliferative Activity

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-17(16-10-14-4-2-3-5-15(14)22-16)11-19-18(20)7-6-13-8-9-23-12-13/h2-10,12,17H,11H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQWUNFPDMLDEK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CSC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.